molecular formula C12H16O5 B1609836 Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate CAS No. 64836-82-4

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate

Cat. No. B1609836
CAS RN: 64836-82-4
M. Wt: 240.25 g/mol
InChI Key: FPOLWTUFPPXVLO-UHFFFAOYSA-N
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Description

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate is a chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.25 . It is also known by the synonym 4,4-dicarboethoxy-2-cyclohexenone .


Synthesis Analysis

The synthesis of similar compounds involves the use of tetrahydrophthalic anhydride powder, ethanol, and concentrated sulfuric acid . The reaction is heated to reflux, and ethanol is distilled out. The reaction is allowed to proceed for 3 hours, after which it is cooled to room temperature. Sodium carbonate is added to remove unreacted sulfuric acid. The solid in the reaction system is removed by suction filtration, and the ethanol is spin-dried to obtain the crude product .


Molecular Structure Analysis

The molecular structure of Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate can be represented by the SMILES notation: CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC .

Safety and Hazards

Safety data suggests that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h5,7H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLWTUFPPXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454356
Record name Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64836-82-4
Record name Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 2
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 3
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 4
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 5
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 6
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate

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